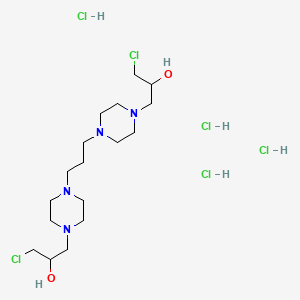
4,4'-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its unique chemical structure, which includes two piperazine rings connected by a trimethylene bridge, with chloromethyl and ethanol groups attached. It is often used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with formaldehyde and hydrochloric acid to form the chloromethyl derivative. This intermediate is then reacted with ethanol under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Trimethylenebis(1-methylpiperidine): A related compound with similar structural features but different functional groups.
N-Methylpiperidine: Another piperidine derivative with distinct chemical properties.
Uniqueness
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride is unique due to its specific combination of functional groups and structural arrangement. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields of research.
Propiedades
Número CAS |
102233-28-3 |
|---|---|
Fórmula molecular |
C17H38Cl6N4O2 |
Peso molecular |
543.2 g/mol |
Nombre IUPAC |
1-chloro-3-[4-[3-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]propyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C17H34Cl2N4O2.4ClH/c18-12-16(24)14-22-8-4-20(5-9-22)2-1-3-21-6-10-23(11-7-21)15-17(25)13-19;;;;/h16-17,24-25H,1-15H2;4*1H |
Clave InChI |
UYZGTRHGAPGEJV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


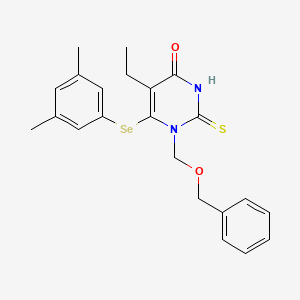
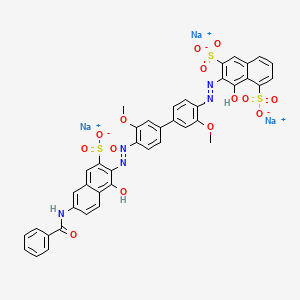
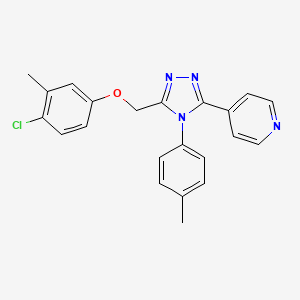
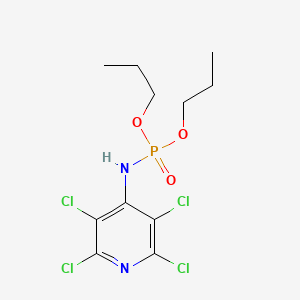
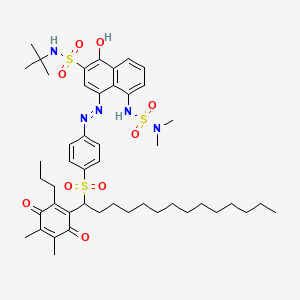
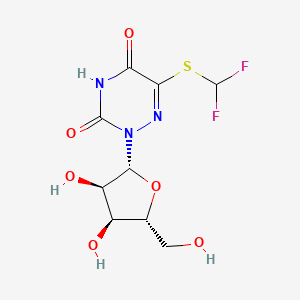
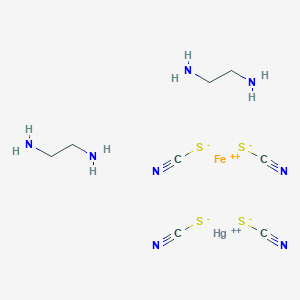
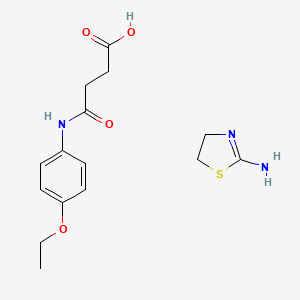
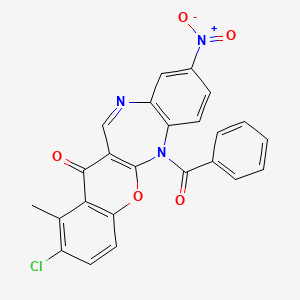
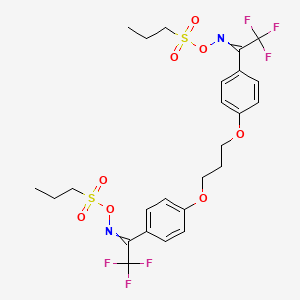
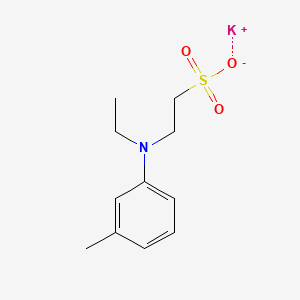
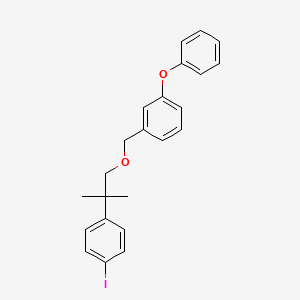
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)

